N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide
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Overview
Description
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a chloro-substituted phenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-(2-chloroethyl)piperidine hydrochloride.
Coupling with Phenyl Group: The piperidine derivative is then coupled with a chloro-substituted phenyl group using a coupling reagent like N-phenyl anthranilic acid.
Introduction of the Methoxybenzamide Moiety:
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Lactams.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential anti-inflammatory properties and its ability to inhibit specific enzymes like COX-1 and COX-2.
Biological Studies: It is used in molecular docking studies to understand its interaction with protein receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides .
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides .
Uniqueness
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide stands out due to its unique combination of a piperidine ring, a chloro-substituted phenyl group, and a methoxybenzamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-17-11-4-3-8-14(17)19(23)21-16-10-7-9-15(20)18(16)22-12-5-2-6-13-22/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVZYZYDEMILPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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